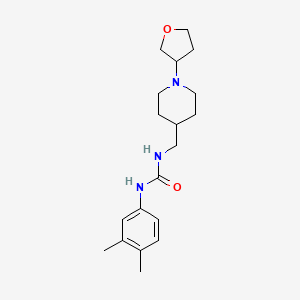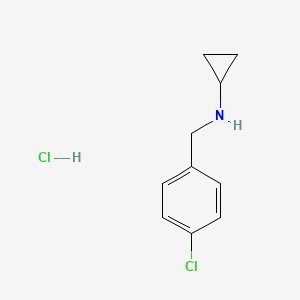![molecular formula C11H11NOS B2868699 3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one CAS No. 338410-40-5](/img/structure/B2868699.png)
3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
A study has reported the [4+2] cycloaddition reaction between (E)-N-((dimethylamino)methylene)benzothioamide and (S)-3-acryloyl-4-phenyloxazolidin-2-one . This might provide some insights into the possible chemical reactions involving “3-[(dimethylamino)methylene]-2-benzothiophen-1(3H)-one”.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 122-123 °C, a boiling point of 304.2±42.0 °C (Predicted), a density of 1.286±0.06 g/cm3 (Predicted), and an acidity coefficient (pKa) of 3.90±0.20 (Predicted) .Scientific Research Applications
DMBT-1 has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential role in cancer research, as well as its potential to inhibit bacterial growth. It has also been studied for its potential to act as a biomarker for the early detection of oral cancer. Additionally, DMBT-1 has been studied for its potential role in the development of drugs for the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of DMBT-1 is not fully understood. However, it is believed that DMBT-1 may act as an inhibitor of bacterial growth by binding to bacterial cell walls and disrupting their structure. Additionally, DMBT-1 may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
DMBT-1 has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, which could potentially lead to the development of new antibiotics. Additionally, DMBT-1 has been shown to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells. Finally, DMBT-1 has been studied for its potential role in the early detection of oral cancer, as it is present in higher concentrations in cancerous tissue than in healthy tissue.
Advantages and Limitations for Lab Experiments
The main advantage of using DMBT-1 in lab experiments is its relative ease of synthesis. Additionally, its small size makes it amenable to a variety of techniques, such as chromatography and spectroscopy. However, there are some limitations to using DMBT-1 in lab experiments. For example, it is not very stable in solution, and its structure is easily altered by the presence of other molecules. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
The potential applications of DMBT-1 are vast, and there are many possible future directions for research. One potential future direction is to further study its potential role in the early detection of oral cancer. Additionally, further research could be done to explore its potential as an antibiotic and its potential to inhibit bacterial growth. Additionally, further research could be done to explore its potential as an antioxidant and its ability to scavenge free radicals. Finally, further research could be done to explore its potential as a drug target, as it has been shown to bind to bacterial cell walls.
Synthesis Methods
The synthesis of DMBT-1 involves the reaction of three different molecules: benzothiophene, dimethylamine, and formaldehyde. The reaction starts with the addition of benzothiophene to a mixture of dimethylamine and formaldehyde, followed by a condensation reaction that forms the DMBT-1 molecule. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified by column chromatography.
properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-2-benzothiophen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXKBXGDRRFSFU-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C2=CC=CC=C2C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-dipropylacetamide](/img/structure/B2868618.png)

![Methyl 2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2868620.png)
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B2868625.png)

![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)
![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2868636.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)
![4-methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2868639.png)